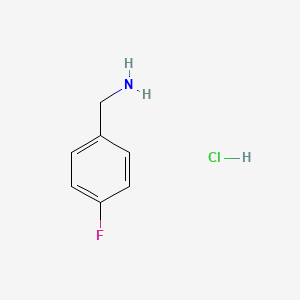

p-Fluorobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMNQIDABVFSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216107 | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-41-6 | |

| Record name | Benzenemethanamine, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorobenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of p-Fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of p-Fluorobenzylamine hydrochloride (CAS Number: 659-41-6). The information is compiled from various scientific sources to assist researchers and professionals in drug development and other scientific disciplines.

Core Physical Properties

This compound is the hydrochloride salt of p-fluorobenzylamine. It presents as a white to light yellow crystalline powder.[1] The introduction of the fluorine atom and the formation of the hydrochloride salt significantly influence its physical characteristics compared to the parent compound, benzylamine.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound and its free base, p-Fluorobenzylamine, for comparative purposes. It is important to note that some physical properties, such as boiling point and density, are more commonly reported for the free base rather than the hydrochloride salt, as salts often decompose at high temperatures.

| Property | This compound | p-Fluorobenzylamine (Free Base) |

| Molecular Formula | C₇H₉ClFN[2] | C₇H₈FN |

| Molecular Weight | 161.60 g/mol [2] | 125.14 g/mol |

| Melting Point | 265-268 °C[3] 272 °C (decomposes)[1] | Not applicable (liquid at room temp.) |

| Boiling Point | Decomposes | 183 °C |

| Density | Data not available | 1.095 g/mL at 25 °C |

| Solubility in Water | Soluble[3] | Data not available |

| Appearance | White to light yellow powder/crystal[1] | Colorless to pale yellow liquid |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid like this compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For substances that decompose, the temperature at which discoloration or charring is observed is noted as the decomposition point.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.

Methodology (Qualitative):

-

Solvent Addition: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water) is added.

-

Observation: The mixture is agitated, and the degree of dissolution is observed at a specific temperature (e.g., room temperature). The substance is classified as soluble, partially soluble, or insoluble.

Methodology (Quantitative):

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached and a saturated solution is formed.

-

Analysis: A filtered aliquot of the saturated solution is carefully removed, and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/100 mL or mol/L.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to p-Fluorobenzylamine Hydrochloride for Researchers and Drug Development Professionals

An Introduction to a Key Building Block in Modern Chemistry

p-Fluorobenzylamine hydrochloride is a fluorinated organic compound that serves as a critical intermediate and building block in a variety of chemical syntheses. Its significance is particularly pronounced in the fields of pharmaceutical research and drug development, where the introduction of a fluorine atom can favorably modulate the physicochemical and pharmacokinetic properties of a molecule. This guide provides a comprehensive overview of this compound, detailing its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is the hydrochloride salt of p-fluorobenzylamine. The presence of the fluorine atom at the para position of the benzene ring is a key structural feature.

Chemical Structure:

Molecular Formula: C₇H₉ClFN[1][2]

IUPAC Name: (4-fluorophenyl)methanamine;hydrochloride[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below, providing a ready reference for researchers.

| Property | Value |

| Molecular Weight | 161.60 g/mol [1] |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 272 °C (decomposes)[3] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in water |

| CAS Number | 659-41-6[1][2] |

| Parent Compound CAS | 140-75-0 (4-Fluorobenzylamine)[4] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of p-fluorobenzylamine is the reductive amination of 4-fluorobenzaldehyde. The resulting free base is then converted to the hydrochloride salt.

Experimental Protocol: Reductive Amination of 4-Fluorobenzaldehyde

This protocol is a representative procedure based on established methods of reductive amination.

Materials:

-

4-Fluorobenzaldehyde

-

Ammonia (aqueous or methanolic solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether (or other suitable non-polar solvent for precipitation)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde in methanol. To this solution, add a solution of ammonia in methanol. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once the imine formation is deemed complete, the reaction mixture is cooled in an ice bath. Sodium borohydride is then added portion-wise, ensuring the temperature is maintained below 10-15 °C. The addition of the reducing agent should be slow to control the exothermic reaction.

-

Work-up: After the addition of sodium borohydride is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The resulting residue is taken up in water and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Salt Formation: The solvent from the filtered organic phase is evaporated to yield crude p-fluorobenzylamine. The crude amine is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in ethanol or ether is added dropwise with stirring.

-

Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Applications in Drug Discovery and Development

The incorporation of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.

It is a key intermediate in the development of:

-

Selective Serotonin Reuptake Inhibitors (SSRIs): Used in the treatment of depression and other mood disorders.

-

Other Neurologically Active Agents: Its structural motif is found in various compounds targeting the central nervous system.

-

Agrochemicals: The fluorinated benzylamine moiety can be found in some pesticides and herbicides.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the synthesis and application of this compound.

References

An In-Depth Technical Guide to the Safe Handling of (4-fluorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-fluorophenyl)methanamine hydrochloride (CAS No. 659-41-6), a compound often utilized in pharmaceutical research and development. Due to the limited availability of a detailed Safety Data Sheet (SDS) for the hydrochloride salt, this document incorporates data from the free base, 4-fluorobenzylamine (CAS No. 140-75-0), for a thorough assessment of potential hazards. It is crucial to handle this compound with the utmost care, adhering to the protocols outlined below.

Hazard Identification and Classification

(4-fluorophenyl)methanamine hydrochloride is a corrosive substance that can cause severe skin burns and eye damage. The free base, 4-fluorobenzylamine, is classified as a corrosive liquid. While the hydrochloride salt is a solid, it is expected to exhibit similar corrosive properties, particularly when in solution or in contact with moisture.

GHS Hazard Statements for the free base (4-fluorobenzylamine):

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

The following tables summarize the available quantitative data for (4-fluorophenyl)methanamine hydrochloride and its free base, 4-fluorobenzylamine.

Table 1: Physical and Chemical Properties

| Property | (4-fluorophenyl)methanamine hydrochloride | 4-fluorobenzylamine (free base) |

| CAS Number | 659-41-6[3] | 140-75-0[4] |

| Molecular Formula | C₇H₉ClFN | C₇H₈FN[1] |

| Molecular Weight | 161.61 g/mol [3] | 125.15 g/mol [1] |

| Appearance | White to light yellow powder/crystal[3] | Colorless to light yellow liquid[5][6] |

| Melting Point | 272 °C (decomposes)[3] | Not Available |

| Boiling Point | Not Available | 183 °C (lit.)[5][7] |

| Density | Not Available | 1.095 g/mL at 25 °C (lit.)[7] |

| Flash Point | Not Applicable (solid) | 66 °C / 150.8 °F[8] |

| Solubility | Soluble in water.[6] | No information available. |

Table 2: Toxicological Data (for 4-fluorobenzylamine, free base)

| Data Point | Value | Species | Route |

| LD50 Oral | 3,042 mg/kg | Rat | Oral |

| Skin Corrosion/Irritation | Causes severe burns[1] | ||

| Serious Eye Damage/Irritation | Causes serious eye damage[1] |

Note: The toxicological properties have not been fully investigated for either the hydrochloride salt or the free base.[1][4] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1][4]

Experimental Protocols

Safe Handling and Storage

Protocol for Handling:

-

Engineering Controls: Always handle (4-fluorophenyl)methanamine hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the PPE Selection Workflow below. This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield should be worn when there is a risk of splashing.

-

Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9]

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[9]

-

Ignition Sources: Keep away from heat, sparks, and open flames. The free base is a combustible liquid.[4]

Protocol for Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Storage Conditions: Store at room temperature in a corrosive-resistant area.[3][4]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

First Aid Measures

Protocol for Exposure:

-

General Advice: In case of exposure, immediately seek medical attention and show the Safety Data Sheet to the attending physician.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[1]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][2]

Accidental Release Measures

Protocol for Spills:

-

Evacuation: Evacuate personnel to a safe area.

-

Ventilation: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate personal protective equipment, including respiratory protection.

-

Containment and Cleanup:

-

Ignition Sources: Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Fire-Fighting Measures

Protocol for Fire:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: No information available.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Protocol for Disposal:

-

Waste Classification: This material and its container must be disposed of as hazardous waste.

-

Disposal Method: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualizations

The following diagrams illustrate key safety and handling workflows for (4-fluorophenyl)methanamine hydrochloride.

Caption: Experimental workflow for the safe handling of (4-fluorophenyl)methanamine hydrochloride.

Caption: Decision tree for emergency first aid procedures following exposure.

Caption: Logical flow diagram for responding to a chemical spill.

References

- 1. fishersci.fr [fishersci.fr]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]

- 7. 4-フルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Fluorobenzylamine | 140-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Solubility of p-Fluorobenzylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of p-Fluorobenzylamine hydrochloride (also known as 4-Fluorobenzylamine HCl). Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug formulation, and various research contexts. This document outlines its known solubility characteristics, provides a detailed experimental protocol for determining its solubility, and presents relevant logical and biological pathway diagrams.

Introduction to p-Fluorobenzylamine HCl

This compound is the salt form of p-Fluorobenzylamine, a versatile intermediate in the synthesis of fine chemicals, particularly for pharmaceutical and agrochemical applications. The introduction of a fluorine atom can enhance biological activity. As an amine salt, its solubility properties are markedly different from its free base form, favoring polar solvents. The hydrochloride salt form is often preferred in drug development for its improved stability and aqueous solubility.

Solubility Profile of p-Fluorobenzylamine HCl

Currently, specific quantitative solubility data (e.g., in mg/mL or mol/L) for p-Fluorobenzylamine HCl in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and available information, a qualitative assessment can be made. Amine hydrochlorides are ionic salts and, as such, their solubility is governed by the polarity of the solvent and the lattice energy of the salt. They tend to be more soluble in polar protic solvents that can solvate both the cation and the anion effectively.

One source indicates that 4-FLUORO BENZYLAMINE HYDROCHLORIDE is soluble in water.[1] Its melting point has been determined in ethanol, which suggests it is soluble in this solvent as well.[1] Generally, amines are soluble in organic solvents like diethyl ether or dichloromethane.[2] The conversion of an amine to its ammonium salt, such as the hydrochloride, significantly increases its solubility in water.[2]

Table 1: Qualitative Solubility of p-Fluorobenzylamine HCl

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Soluble[1] | High polarity and hydrogen bonding effectively solvate the ions. |

| Methanol | Polar Protic | Soluble to Moderately Soluble | Polarity and hydrogen bonding facilitate dissolution. |

| Ethanol | Polar Protic | Soluble[1] | Similar to methanol, though slightly lower polarity may reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Moderately Soluble | High polarity can overcome the lattice energy of the salt. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | Low polarity is insufficient to dissolve the ionic salt. |

| Diethyl Ether | Nonpolar | Insoluble | Low polarity and inability to solvate ions effectively.[2] |

| Hexane | Nonpolar | Insoluble | Very low polarity makes it a poor solvent for ionic compounds. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium (thermodynamic) solubility of a compound.[3][4] It measures the concentration of a solute in a saturated solution at a specific temperature.

Objective: To determine the equilibrium solubility of p-Fluorobenzylamine HCl in a given organic solvent at a controlled temperature.

Materials and Equipment:

-

p-Fluorobenzylamine HCl (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control (incubator shaker)[4]

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid p-Fluorobenzylamine HCl to a glass vial. The excess solid is crucial to ensure equilibrium with the dissolved state is achieved.[4]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant agitation speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[4]

-

Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours.[4][5] The system reaches equilibrium when the concentration of the dissolved solid remains constant over time. It is recommended to measure the concentration at multiple time points (e.g., 24h, 48h, 72h) to confirm that a plateau has been reached.[3]

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for organic solvents) to remove any undissolved particles.

-

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent or a suitable mobile phase for analysis.

-

Determine the concentration of p-Fluorobenzylamine HCl in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5][6]

-

A calibration curve prepared with known concentrations of p-Fluorobenzylamine HCl is required for accurate quantification.[5]

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

The entire experiment should be performed in triplicate to ensure the reliability of the results.[3]

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a relevant biological pathway associated with the function of similar molecules.

Caption: Workflow for Shake-Flask Solubility Determination.

p-Fluorobenzylamine has been investigated for its role as a potassium channel blocker.[7] Potassium channel blockers are a class of drugs that interfere with the conduction of potassium ions (K+) through cell membranes. In cardiac cells, this action prolongs the repolarization phase of the action potential, which is a key mechanism for treating cardiac arrhythmias.[8][9]

Caption: Mechanism of Action for a Potassium Channel Blocker.

Conclusion

While quantitative solubility data for p-Fluorobenzylamine HCl in various organic solvents remains scarce in the literature, its properties as an amine salt suggest high solubility in polar protic solvents and poor solubility in nonpolar organic solvents. For researchers and drug developers requiring precise solubility values, the standardized shake-flask method provides a reliable means of determination. The established protocol and understanding of its potential biological activity as a potassium channel blocker are fundamental to leveraging this compound effectively in scientific and industrial applications.

References

- 1. 4-FLUORO BENZYLAMINE HYDROCHLORIDE | 659-41-6 [amp.chemicalbook.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. who.int [who.int]

- 4. scielo.br [scielo.br]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. enamine.net [enamine.net]

- 7. Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 9. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]

Commercial Availability and Synthetic Guide for p-Fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of p-Fluorobenzylamine hydrochloride (CAS No. 659-41-6), a key building block in pharmaceutical and agrochemical research. Furthermore, a detailed, generalized experimental protocol for its synthesis via reductive amination is presented, compiled from established chemical literature.

Core Compound Properties

| Property | Value |

| CAS Number | 659-41-6[1] |

| Molecular Formula | C₇H₈FN·HCl[2] |

| Molecular Weight | 161.60 g/mol |

| Appearance | White to light yellow powder or crystals[2] |

| Melting Point | Approximately 272 °C (with decomposition)[2] |

| Purity (Typical) | ≥98% (often determined by HPLC)[2] |

Commercial Sourcing

This compound is readily available from a variety of chemical suppliers. The following tables summarize offerings from several prominent vendors, providing a comparative overview of purity, available quantities, and product numbers for ease of procurement.

Table 1: Major Chemical Suppliers

| Supplier | Product Name | Product Number | Purity |

| Sigma-Aldrich | 4-Fluorobenzylamine hydrochloride | R750263 | Not specified; sold as part of a collection of rare chemicals[3] |

| TCI America | 4-Fluorobenzylamine Hydrochloride | F1255 | >98.0% (T, HPLC)[4] |

| Chem-Impex International | 4-Fluorobenzylamine hydrochloride | 45889 | ≥ 98% (HPLC)[2] |

| Lab Pro Inc. | 4-Fluorobenzylamine Hydrochloride | F1255-1G | Min. 98.0 (T, HPLC)[5] |

| CP Lab Safety | 4-Fluorobenzylamine Hydrochloride | ALA-F404486-1g | min 98% |

Table 2: Pricing and Availability Overview

| Supplier | Quantity | Price (USD) | Availability |

| Sigma-Aldrich | 250 mg | $121.00 | Usually ships in 2 business days[3] |

| Chem-Impex International | 1 g | $55.10 | Contact for lead time |

| 5 g | $208.10 | Contact for lead time | |

| CP Lab Safety | 1 g | $78.42 | Lead Time: 5 days |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocol: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process: the reductive amination of 4-fluorobenzaldehyde to form 4-fluorobenzylamine, followed by the conversion of the free amine to its hydrochloride salt.

Step 1: Reductive Amination of 4-Fluorobenzaldehyde

This procedure is a general representation of a reductive amination reaction.

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

Ammonium chloride or aqueous ammonia

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

A suitable Lewis acid (e.g., Zinc Chloride, optional, but can improve yields)

-

Tetrahydrofuran (THF), anhydrous (if using a Lewis acid)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃), aqueous solution

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde in methanol. Add a solution of the amine source (e.g., ammonium chloride). If a Lewis acid is used, the aldehyde and amine source are typically stirred in an anhydrous solvent like THF before the addition of the reducing agent.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. It is crucial to allow sufficient time for the imine to form before adding the reducing agent, as sodium borohydride can also reduce the starting aldehyde.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding water or a dilute acid. Adjust the pH to be basic using a solution of NaOH or NaHCO₃.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 4-fluorobenzylamine.

Step 2: Formation of the Hydrochloride Salt

Materials and Reagents:

-

Crude 4-fluorobenzylamine from Step 1

-

Anhydrous diethyl ether (Et₂O) or Dioxane

-

Hydrochloric acid solution in diethyl ether or dioxane, or gaseous hydrogen chloride

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

Dissolution: Dissolve the crude 4-fluorobenzylamine in a minimal amount of anhydrous diethyl ether or another suitable solvent.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether or bubble gaseous HCl through the solution. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any impurities. Dry the solid under vacuum to obtain this compound.

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and procurement of this compound.

Caption: Generalized synthetic pathway for this compound.

Caption: Logistical workflow for procurement and research application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectral Analysis of p-Fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for p-Fluorobenzylamine hydrochloride. Detailed experimental protocols and tabulated data are presented to facilitate its identification and characterization in a laboratory setting.

Chemical Structure and Properties

-

IUPAC Name: (4-fluorophenyl)methanamine;hydrochloride[1]

-

CAS Number: 659-41-6[1]

-

Molecular Formula: C₇H₉ClFN[1]

-

Molecular Weight: 161.60 g/mol [1]

Spectral Data

The following sections present the available spectral data for p-Fluorobenzylamine and its hydrochloride salt. Due to the limited availability of complete, publicly accessible datasets for the hydrochloride salt, data for the free base (4-Fluorobenzylamine) is also included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

2.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.4 | Multiplet | 2H | Aromatic H (ortho to CH₂NH₃⁺) | |

| ~7.1 | Multiplet | 2H | Aromatic H (ortho to F) | |

| ~4.1 | Singlet/Broad Singlet | 2H | CH₂ | |

| ~8.5 | Broad Singlet | 3H | NH₃⁺ |

Note: Specific chemical shifts and coupling constants for this compound can vary depending on the solvent and concentration. The data presented is a representative compilation.

2.1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic C (ortho to CH₂NH₃⁺) |

| ~129 | Aromatic C-CH₂NH₃⁺ |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic C (ortho to F) |

| ~42 | CH₂ |

Note: The carbon attached to fluorine appears as a doublet due to C-F coupling. The provided values are estimations based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is for the free base, 4-Fluorobenzylamine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine)[2] |

| 3000-3100 | Medium | Aromatic C-H stretch[3] |

| 2850-2950 | Medium | Aliphatic C-H stretch[3] |

| 1600-1585 | Medium | Aromatic C=C stretch[3] |

| 1500-1400 | Medium | Aromatic C=C stretch[3] |

| 1250-1020 | Strong | C-N stretch[3] |

| 1000-1400 | Strong | C-F stretch[2] |

| 860-800 | Strong | para-disubstituted C-H bend[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data is for the free base, 4-Fluorobenzylamine.[5]

| m/z | Relative Intensity | Assignment |

| 125 | High | [M]⁺ (Molecular Ion) |

| 124 | High | [M-H]⁺ |

| 109 | High | [M-NH₂]⁺ or [C₇H₆F]⁺ (Fluorotropylium ion)[6] |

| 96 | Medium | [C₆H₅F]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or Gas Chromatography (GC-MS) for the free base.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound and the relationship between the different spectroscopic techniques.

References

- 1. This compound | C7H9ClFN | CID 3013927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

An In-depth Technical Guide to the Core Chemical Reactions of p-Fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluorobenzylamine hydrochloride is a versatile building block of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity. This technical guide provides a detailed exploration of the core chemical reactions involving p-fluorobenzylamine, offering experimental protocols, quantitative data, and visual workflows to support researchers in the synthesis of novel compounds.

Core Chemical Reactions

This compound, and its free base form, readily participates in a variety of fundamental organic reactions, making it a valuable starting material for the synthesis of a diverse range of molecular scaffolds. The primary reaction types include N-acylation to form amides, condensation with carbonyl compounds to yield imines, subsequent reduction of these imines via reductive amination, and N-alkylation to produce secondary and tertiary amines.

N-Acylation (Amide Synthesis)

The formation of an amide bond is a cornerstone of medicinal chemistry, and p-fluorobenzylamine is an excellent substrate for this transformation. N-acylation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct.

This protocol details the synthesis of N-(4-fluorobenzyl)benzamide from 4-fluorobenzylamine and benzoyl chloride.

Materials:

-

4-Fluorobenzylamine

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) at room temperature.

-

Addition of Acylating Agent: Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure N-(4-fluorobenzyl)benzamide.

Quantitative Data for Amide Synthesis

| Product | Acylating Agent | Yield (%) | Reference |

| N-(4-fluorobenzyl)acetamide derivatives | Various | 44-78 | |

| N-(4-fluorobenzyl)benzamide derivatives | Various | 61-79 |

Workflow for N-Acylation of p-Fluorobenzylamine

Caption: General workflow for the N-acylation of p-fluorobenzylamine.

Imine Formation and Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and synthesizing secondary and tertiary amines. The process typically involves a one-pot reaction where an amine and a carbonyl compound first form an imine intermediate, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mildness and selectivity.

This protocol describes the synthesis of N-(4-fluorobenzyl)cyclohexanamine.

Materials:

-

4-Fluorobenzylamine hydrochloride

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of cyclohexanone (1.0 equivalent) in 1,2-dichloroethane, add 4-fluorobenzylamine (1.05 equivalents). If starting from the hydrochloride salt, a base (e.g., triethylamine, 1.1 equivalents) should be added to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-6 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford N-(4-fluorobenzyl)cyclohexanamine.

Quantitative Data for Reductive Amination

| Carbonyl Compound | Product | Reducing Agent | Yield (%) | Reference |

| Cyclohexanone | N-(4-fluorobenzyl)cyclohexanamine | NaBH(OAc)₃ | High | |

| Various Aldehydes/Ketones | Various secondary amines | NaBH(OAc)₃ | 80-96 |

A Technical Guide to the Industrial Applications of p-Fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluorobenzylamine hydrochloride is a versatile fluorinated building block with significant applications across various industrial sectors, most notably in pharmaceuticals, agrochemicals, and advanced materials. Its single fluorine substitution on the benzene ring imparts unique physicochemical properties, including altered lipophilicity and metabolic stability, which are highly desirable in the design of bioactive molecules and functional materials. This technical guide provides an in-depth overview of the core industrial applications of this compound, presenting key quantitative data, detailed experimental protocols, and workflow visualizations to support researchers and professionals in its practical application.

Physicochemical Properties

This compound is the hydrochloride salt of p-fluorobenzylamine. The quantitative properties of both forms are crucial for their application in synthesis and formulation.

| Property | This compound | p-Fluorobenzylamine |

| Molecular Formula | C₇H₉ClFN[1] | C₇H₈FN[2] |

| Molecular Weight | 161.60 g/mol [1] | 125.14 g/mol [2][3] |

| Appearance | White to light yellow powder or crystals[4] | Clear to pale yellow liquid[3] |

| Melting Point | 272 °C (decomposition)[4][5] | -15°C to -10°C[3] |

| Boiling Point | Not Applicable | 175-177 °C at 760 mmHg[3] |

| Purity | ≥ 98% (HPLC)[4] | ≥ 97.0% (GC)[3] |

Pharmaceutical Applications

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting the central nervous system. The presence of the fluorine atom can enhance the bioavailability and metabolic stability of the final active pharmaceutical ingredient (API).

Selective Serotonin Reuptake Inhibitors (SSRIs)

This compound is a key precursor in the synthesis of certain SSRIs, a class of drugs used to treat depression and anxiety disorders.[5] The serotonin transporter (SERT) is the primary target for these drugs.[6][7] The fluorinated phenyl group is a common motif in many SERT inhibitors.

The following is a representative, multi-step synthesis of a citalopram analogue, illustrating the type of reactions where a p-fluorobenzyl-containing moiety is incorporated. While this specific example doesn't start with this compound, it demonstrates the formation of a key bond (aryl-carbon) relevant to many SSRI syntheses. A key intermediate can be synthesized via a Grignard reaction followed by cyclization.

-

Grignard Reaction: In a dried flask under an inert atmosphere, magnesium turnings are reacted with 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) to form the p-fluorophenylmagnesium bromide Grignard reagent.

-

Addition Reaction: The Grignard reagent is then added dropwise to a solution of 5-cyanophthalide in THF at 0°C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Cyclization: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diol is then cyclized by treatment with methanesulfonyl chloride and triethylamine in dichloromethane at 0°C to yield the dihydroisobenzofuran intermediate.

This protocol is adapted from a general procedure for the synthesis of citalopram analogues and illustrates a common synthetic strategy in this class of molecules.

Flumazenil and its Analogues

Flumazenil is a benzodiazepine antagonist. While this compound is not a direct precursor to flumazenil itself, it is a valuable starting material for the synthesis of fluorinated analogues and related compounds for PET imaging. The synthesis of [¹⁸F]Flumazenil for PET imaging often involves the introduction of the radioactive fluorine-18 isotope in the final steps.

This protocol outlines a general procedure for the isotopic exchange labeling of flumazenil, which can be adapted from methods used for similar radiotracers.

-

Azeotropic Drying: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of Kryptofix 2.2.2 and potassium carbonate, and then azeotropically dried with acetonitrile at 95°C under a stream of nitrogen.

-

Radiolabeling: A solution of the flumazenil precursor (non-radioactive flumazenil for isotopic exchange) in acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a temperature ranging from 110°C to 160°C for 10 to 30 minutes.[8]

-

Purification: The reaction mixture is cooled, diluted with water, and purified using high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]Flumazenil. The product is then formulated in a suitable buffer for injection.

With cartridge-based purification, radiolabeling efficiency can reach 16 ± 4%, with a radiochemical purity of 96.5 ± 1.8%. HPLC-based purification yields can be around 10 ± 4% with a radiochemical purity of 97.3 ± 1.4%.[8]

Agrochemical Applications

In the agrochemical industry, the introduction of fluorine atoms into molecules is a widely used strategy to enhance the efficacy and selectivity of herbicides, fungicides, and insecticides.[9] this compound serves as a valuable building block for creating such fluorinated agrochemicals.

Synthesis of Herbicides and Fungicides

p-Fluorobenzylamine can be used in the synthesis of various heterocyclic compounds that form the core of many modern agrochemicals. The fluorophenyl moiety can improve the compound's ability to bind to target enzymes in weeds or fungi.

This generalized protocol outlines the synthesis of a benzimidazole derivative, a common scaffold in fungicides, using p-fluorobenzylamine.

-

Amidation: In a reaction vessel, p-fluorobenzylamine is reacted with a dicarboxylic acid anhydride (e.g., succinic anhydride) in a suitable solvent like toluene, with heating, to form the corresponding amide.

-

Ring Closure: The resulting amide is then reacted with a suitable cyclizing agent, such as phosphorus oxychloride, to induce ring closure and form the benzimidazole ring system.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the final fluorinated benzimidazole fungicide.

Material Science Applications

A novel and promising application of p-fluorobenzylamine and its derivatives is in the field of material science, particularly in the development of perovskite solar cells (PSCs). These compounds can be used as passivating agents to improve the efficiency and stability of PSCs.

Perovskite Solar Cells

Recent research has shown that treating lead iodide films with 4-fluorobenzylamine (FBA) can regulate the secondary growth of the perovskite crystals.[5] This leads to higher quality perovskite films with larger grains and fewer defect states. The interaction between FBA and the lead iodide framework, through π-π stacking and hydrogen bonding, stabilizes the perovskite structure and reduces iodine loss, a key degradation pathway.[5]

| Parameter | Reference Cell | FBA-Treated Cell |

| Power Conversion Efficiency (PCE) | 22.06% | 23.62%[5] |

| Long-term Stability | Lower | 96% retention of initial efficiency over 1300 hours[5] |

This protocol describes a general procedure for the surface treatment of a perovskite layer.

-

Perovskite Film Deposition: A standard perovskite precursor solution (e.g., containing formamidinium iodide and lead iodide) is spin-coated onto a suitable substrate (e.g., FTO glass) and annealed to form the perovskite film.

-

Passivation Solution Preparation: A dilute solution of 4-fluorobenzylamine is prepared in a suitable solvent, such as isopropanol.

-

Surface Treatment: The cooled perovskite film is then treated with the 4-fluorobenzylamine solution by spin-coating, followed by a short annealing step to remove the solvent and promote interaction with the perovskite surface.

-

Device Completion: Subsequent layers of the solar cell, such as the hole transport layer and metal electrode, are then deposited to complete the device.

Conclusion

This compound is a high-value chemical intermediate with diverse and critical industrial applications. Its utility in the synthesis of pharmaceuticals, particularly SSRIs and PET imaging agents, underscores its importance in medicinal chemistry. In the agrochemical sector, it provides a route to novel, more effective crop protection agents. Furthermore, its emerging role in enhancing the performance and stability of perovskite solar cells opens up new avenues for its application in advanced materials and renewable energy. The detailed protocols and data presented in this guide are intended to facilitate further research and development, enabling scientists and engineers to harness the full potential of this versatile fluorinated compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pv-magazine.com [pv-magazine.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of impurity B of Flumazenil [jcps.bjmu.edu.cn]

- 8. Radiosynthesis of [18F]-flumazenil Using an Isotopic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN112979658A - Preparation method of flumazenil - Google Patents [patents.google.com]

The Impact of Fluorine on the Reactivity of p-Fluorobenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the fluorine atom in modulating the reactivity of the p-Fluorobenzylamine hydrochloride salt. A strategic substitution in organic synthesis, particularly in the realm of medicinal chemistry, the introduction of a fluorine atom to the benzylamine scaffold imparts unique physicochemical properties that significantly influence its behavior in chemical reactions and biological systems. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Electronic Effects of the Fluorine Substituent

The fluorine atom, positioned at the para-position of the benzene ring in p-Fluorobenzylamine, exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M). This dichotomy governs the electron density distribution within the molecule, thereby impacting the reactivity of the benzylic amine.

The potent inductive effect of the highly electronegative fluorine atom withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon and the amino group. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution and, more importantly, decreases the basicity of the amino group. Conversely, the lone pairs of the fluorine atom can participate in resonance with the π-system of the benzene ring, donating electron density back to the ring. While this mesomeric effect is generally weaker than the inductive effect for halogens, it still plays a role in modulating the overall electronic character of the molecule.

The net result of these opposing forces is a nuanced electronic landscape that fine-tunes the reactivity of this compound in various chemical transformations.

Quantitative Analysis of Physicochemical Properties

The introduction of a fluorine atom at the para-position has a quantifiable impact on the physicochemical properties of benzylamine. A key parameter that illustrates this is the acid dissociation constant (pKa) of the conjugate acid.

| Compound | pKa of Conjugate Acid | Reference |

| Benzylamine | 9.33 (experimental) | [1][2] |

| p-Fluorobenzylamine | 9.01 (predicted) | [3] |

Table 1: Comparison of pKa Values of Benzylamine and p-Fluorobenzylamine.

The lower pKa value of p-Fluorobenzylamine compared to benzylamine indicates that the former is a weaker base. This is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom, which reduces the electron density on the nitrogen atom, making it less available to accept a proton. This moderation of basicity is a critical attribute in drug design, as it can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Reactivity in N-Acylation Reactions

The nucleophilicity of the amino group in p-Fluorobenzylamine is a crucial factor in its reactivity, particularly in common synthetic transformations such as N-acylation. The electron-withdrawing nature of the para-fluoro substituent is expected to decrease the nucleophilicity of the amine compared to the unsubstituted benzylamine.

Therefore, it is anticipated that the rate of N-acylation for p-Fluorobenzylamine would be lower than that for benzylamine due to the reduced nucleophilicity of the nitrogen atom.

Experimental Protocols

General Protocol for N-Acylation of Benzylamines

This protocol provides a general method for the N-acylation of benzylamine or p-Fluorobenzylamine with an acyl chloride.

Materials:

-

Benzylamine or this compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et3N)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the benzylamine hydrochloride (1.0 equivalent) and suspend it in anhydrous DCM.

-

Add triethylamine (2.2 equivalents) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve the acyl chloride (1.1 equivalents) in anhydrous DCM in a dropping funnel and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol for Determination of pKa by Potentiometric Titration

This protocol outlines a method for the experimental determination of the pKa of an amine hydrochloride salt.

Materials:

-

Amine hydrochloride salt (e.g., this compound)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of the amine hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Fill the burette with the standardized strong base solution.

-

Record the initial pH of the amine hydrochloride solution.

-

Add the strong base in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of base added.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is determined as the pH at the half-equivalence point, which is the point where half of the amine has been neutralized.

Role in Drug Development: Synthesis of Fluorinated Drug Intermediates

This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active agents. The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation on the aromatic ring, and it can also improve the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier.

While a direct synthetic route to a major SSRI utilizing this compound as a starting material is not prominently featured in publicly available literature, the following workflow illustrates a common strategy in medicinal chemistry for the synthesis of fluorinated drug candidates.

Caption: A generalized workflow for the synthesis of a fluorinated drug candidate.

This diagram illustrates a common synthetic strategy where this compound is first converted to its free base and then undergoes an acylation reaction to form an amide intermediate. This intermediate can then be subjected to further chemical modifications, such as reduction of the amide carbonyl and subsequent functionalization, to yield the final fluorinated drug candidate.

Logical Relationship of Fluorine's Effects

The influence of the fluorine atom on the reactivity of this compound can be summarized through a logical flow of cause and effect.

Caption: The cascading effects of the fluorine atom on molecular properties.

This diagram illustrates how the fundamental electronic properties of the fluorine atom lead to changes in the electron density of the amino group. This, in turn, affects its basicity and nucleophilicity, ultimately altering the chemical reactivity of the molecule. Furthermore, the presence of fluorine directly influences properties like metabolic stability and lipophilicity, which are critical for the development of effective drug candidates.

Conclusion

The para-fluoro substituent in this compound plays a pivotal role in modulating its reactivity and physicochemical properties. Through a combination of strong inductive electron withdrawal and weaker mesomeric electron donation, the fluorine atom reduces the basicity and nucleophilicity of the amino group. These electronic modifications, coupled with enhanced metabolic stability and lipophilicity, make this compound a valuable and versatile building block in the synthesis of pharmaceuticals, particularly for targeting the central nervous system. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for p-Fluorobenzylamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

p-Fluorobenzylamine hydrochloride is a versatile building block in organic synthesis, widely employed in the construction of a diverse range of molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable synthon in drug discovery.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

Amide Bond Formation

Amide coupling reactions are fundamental in the synthesis of pharmaceuticals and other biologically active compounds. This compound can be readily coupled with a variety of carboxylic acids to form the corresponding N-(4-fluorobenzyl)amides.

Application:

The N-(4-fluorobenzyl)amide moiety is a common feature in many bioactive molecules. The fluorine substitution can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the electronic properties of the amide bond.

General Reaction Scheme:

Caption: Amide bond formation using this compound.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and efficient method for the amide coupling of this compound with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[2]

Materials:

-

This compound

-

Carboxylic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

-

Dissolve the starting materials in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

-

Add HOBt (1.2 eq) to the mixture.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DIPEA or TEA (2.5 - 3.0 eq) to the stirred solution.

-

Slowly add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluorobenzyl)amide.

-

Quantitative Data:

| Entry | Carboxylic Acid | Reaction Time (h) | Yield (%) |

| 1 | Benzoic Acid | 12 | 88 |

| 2 | Acetic Acid | 16 | 92 |

| 3 | 3-Fluorobenzoic Acid | 18 | 85 |

| 4 | Phenylacetic Acid | 12 | 90 |

Yields are representative and may vary depending on the specific substrate and purification efficiency.

Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and is widely used for the synthesis of secondary and tertiary amines. p-Fluorobenzylamine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine.[3]

Application:

This method is highly effective for introducing a wide variety of substituents onto the nitrogen atom of p-fluorobenzylamine, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

General Reaction Scheme:

Caption: Reductive amination of p-fluorobenzylamine.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol details the reductive amination of p-fluorobenzylamine with an aldehyde or ketone using the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).[3]

Materials:

-

This compound (first neutralized to free amine)

-

Aldehyde or Ketone (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Neutralization of this compound: Dissolve this compound in a minimal amount of water and add saturated NaHCO₃ solution until the solution is basic. Extract the free amine with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate to obtain the free p-fluorobenzylamine.

-

To a stirred solution of p-fluorobenzylamine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data:

| Entry | Carbonyl Compound | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 4 | 95 |

| 2 | Acetone | 12 | 88 |

| 3 | Cyclohexanone | 8 | 92 |

| 4 | 4-Methoxybenzaldehyde | 6 | 93 |

Yields are representative and may vary depending on the specific substrate and purification efficiency.

Schiff Base Formation

The condensation of p-fluorobenzylamine with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is typically reversible and can be catalyzed by acid or base.[4]

Application:

Schiff bases derived from p-fluorobenzylamine are valuable intermediates in organic synthesis and can also exhibit a range of biological activities, including antimicrobial and anticancer properties.[4]

General Reaction Scheme:

Caption: Schiff base formation with p-fluorobenzylamine.

Experimental Protocol: Synthesis of a Schiff Base

This protocol describes the synthesis of a Schiff base from p-fluorobenzylamine and an aldehyde in ethanol.

Materials:

-

p-Fluorobenzylamine (from hydrochloride salt)

-

Aldehyde (e.g., Salicylaldehyde) (1.0 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve p-fluorobenzylamine (1.0 eq) in ethanol in a round-bottom flask.

-

Add the aldehyde (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Quantitative Data:

| Entry | Aldehyde | Reaction Time (h) | Yield (%) |

| 1 | Salicylaldehyde | 2 | 94 |

| 2 | Benzaldehyde | 3 | 91 |

| 3 | 4-Chlorobenzaldehyde | 2.5 | 93 |

| 4 | 2-Hydroxy-1-naphthaldehyde | 4 | 89 |

Yields are representative and may vary depending on the specific substrate and purification efficiency.

N-Alkylation with Alkyl Halides

Direct N-alkylation of p-fluorobenzylamine with alkyl halides is a classical method for the synthesis of secondary and tertiary amines. This SN2 reaction requires a base to neutralize the hydrohalic acid formed during the reaction.[3]

Application: